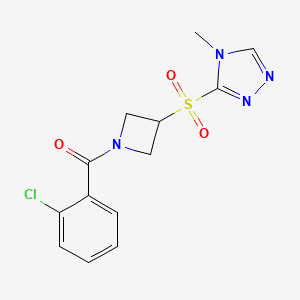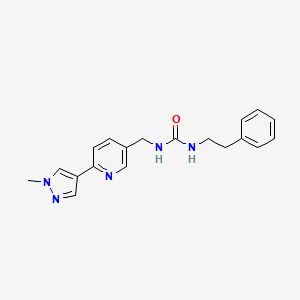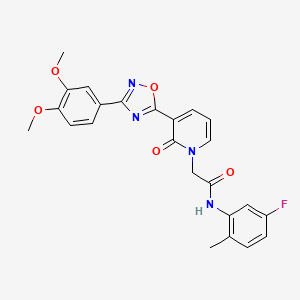![molecular formula C19H19NO4 B2687858 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034527-60-9](/img/structure/B2687858.png)
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrimido[1,2‐a]benzimidazoles : A study by Troxler and Weber (1974) explored the synthesis of Pyrimido[1,2‐a]benzimidazoles, a compound structurally related to N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. The reaction involved 2-aminobenzimidazole and dimethyl acetylenedicarboxylate, leading to various derivatives, including tetrahydro and dihydro compounds (Troxler & Weber, 1974).
Synthesis of Dihydrobenzo[1,4]dioxine Derivatives : Gabriele et al. (2006) reported a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives, including those structurally similar to the target compound. They utilized tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes (Gabriele et al., 2006).
Analytical and Measurement Techniques
- Use in 19F-NMR Spectroscopy : Monteagudo et al. (2007) discussed the use of 19F-nuclear magnetic resonance (NMR) in analyzing compounds including N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, which shares structural similarities with the target compound. This method aids in understanding the metabolism and disposition of such compounds (Monteagudo et al., 2007).
Pharmacological and Biological Activity
Antimicrobial and Cytotoxic Activity : Research by Deady et al. (2005) on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which are structurally related to the target compound, revealed potent cytotoxicity against certain cancer cell lines. This study highlights the potential of similar compounds in cancer treatment (Deady et al., 2005).
Synthesis of Schiff Bases and Complexes : Altundas et al. (2010) synthesized novel Schiff bases and their metal complexes, including structures similar to the target compound, and evaluated their antibacterial and antifungal activities. Some compounds exhibited significant activity against various bacterial strains and yeast, underscoring their potential in antimicrobial applications (Altundas et al., 2010).
Mechanism of Action
Target of Action
Compounds containing the indole nucleus, which is similar to the inden-2-yl group in the compound , have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of “N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide”.
Mode of Action
The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that “N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” may have similar interactions and effects.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by “N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of a compound’s action are typically a result of its interaction with its targets and the biochemical pathways it affects. Given the potential biological activities of indole derivatives , “N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” could potentially have a wide range of molecular and cellular effects.
properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(17-11-23-15-7-3-4-8-16(15)24-17)20-12-19(22)9-13-5-1-2-6-14(13)10-19/h1-8,17,22H,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSGTGCDXOXMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3(CC4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

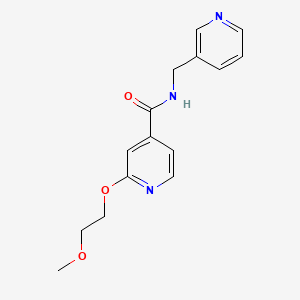
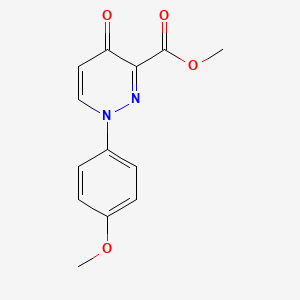
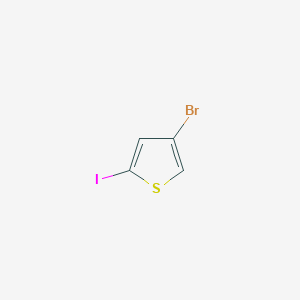
![5-isopropyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2687783.png)
![2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2687785.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)


![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)
![N-[cyano(2-methoxyphenyl)methyl]propanamide](/img/structure/B2687793.png)
